4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid
Overview
Description
4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with an acetyloxy group and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid typically involves the acylation of 4-hydroxybenzoic acid with acetic anhydride to introduce the acetyloxy group . The reaction is carried out under acidic or basic conditions, often using a catalyst such as pyridine or DMAP (4-dimethylaminopyridine) to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from readily available precursors. The process includes the protection of functional groups, selective acylation, and subsequent deprotection steps to yield the final product. The use of automated synthesis equipment and optimized reaction conditions can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding piperidine derivative.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include carboxylic acids, reduced piperidine derivatives, and substituted piperidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of target proteins. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Acetoxybenzoic acid: Shares the acetyloxy functional group but lacks the piperidine ring.
1-Benzylpiperidine: Contains the piperidine ring and benzyl group but lacks the acetyloxy group.
Uniqueness
4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the acetyloxy and benzyl groups allows for diverse chemical transformations and potential interactions with biological targets.
Properties
IUPAC Name |
4-acetyloxy-1-benzylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-12(17)20-15(14(18)19)7-9-16(10-8-15)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENYHVSLURAURH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCN(CC1)CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501192837 | |
Record name | 4-(Acetyloxy)-1-(phenylmethyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501192837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262988-78-2 | |
Record name | 4-(Acetyloxy)-1-(phenylmethyl)-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262988-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Acetyloxy)-1-(phenylmethyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501192837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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